

IUPAC Nomenclature and Structural Isomers

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Compound of Interest

Compound Name: *1-Ethynyl-3-(trifluoromethyl)benzene*

Cat. No.: *B1350642*

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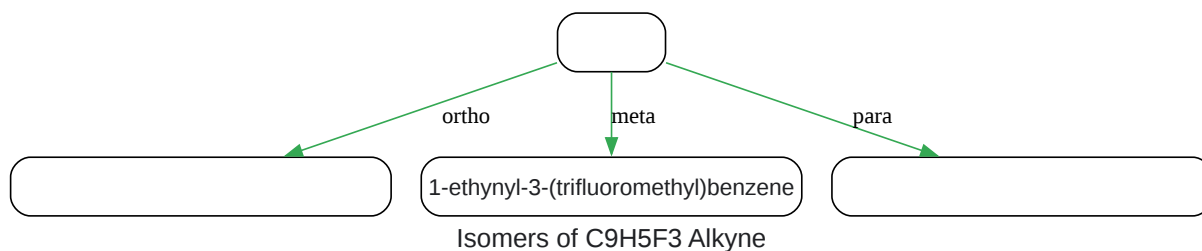
The molecular formula $C_9H_5F_3$ corresponds to trifluoromethylphenylacetylene. The structural variations arise from the position of the trifluoromethyl ($-CF_3$) group on the phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) names for these isomers are derived by considering the benzene ring as the parent compound. The three possible positional isomers are:

- 1-ethynyl-2-(trifluoromethyl)benzene
- **1-ethynyl-3-(trifluoromethyl)benzene**
- 1-ethynyl-4-(trifluoromethyl)benzene

Alternatively, they can be named as derivatives of acetylene, leading to the following commonly used names:

- 2-(Trifluoromethyl)phenylacetylene
- 3-(Trifluoromethyl)phenylacetylene
- 4-(Trifluoromethyl)phenylacetylene

The relationship between the molecular formula and its isomers is illustrated in the diagram below.



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Figure 1: Isomers of C₉H₅F₃ Alkyne

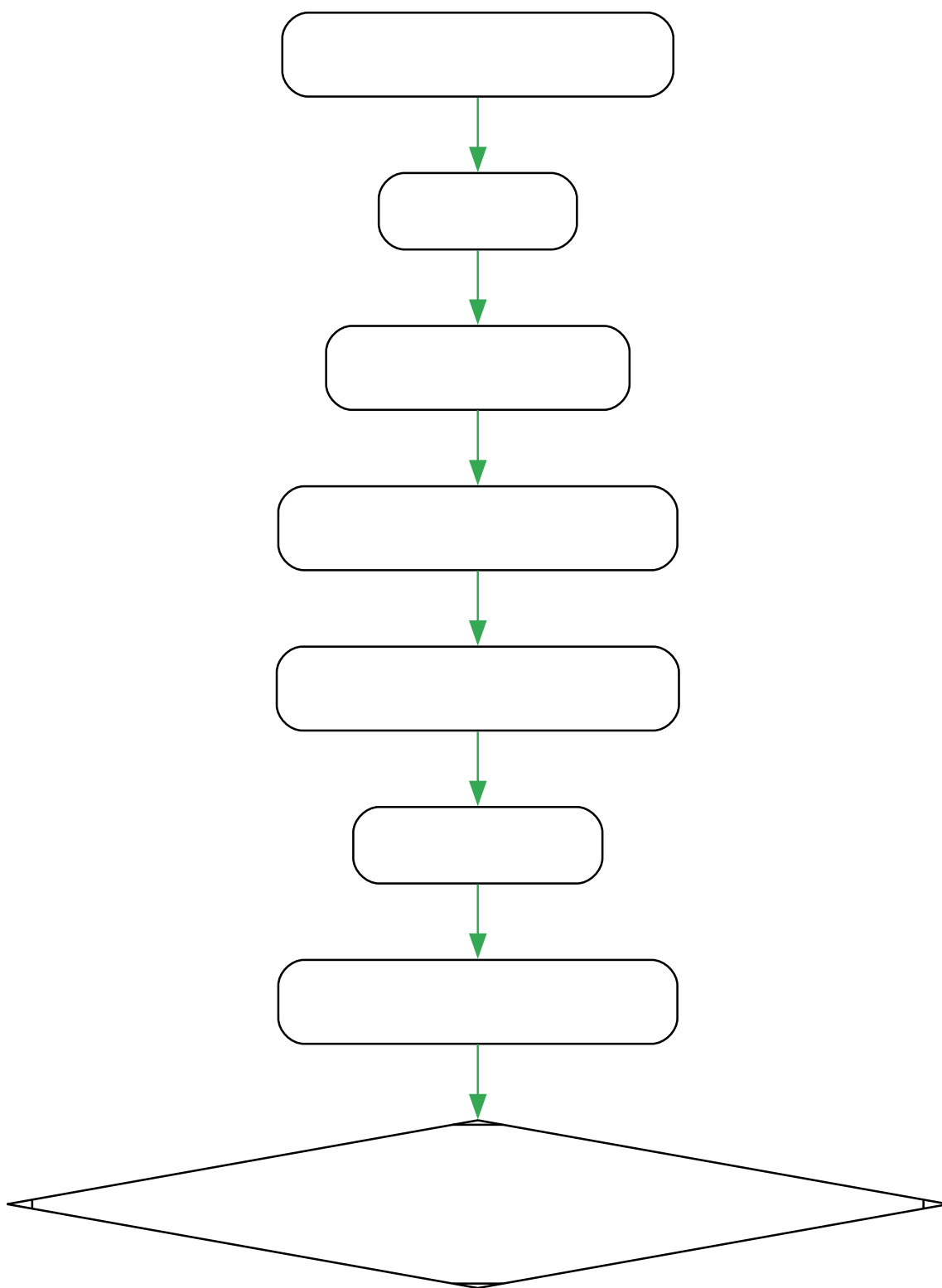
Physicochemical Properties

The following table summarizes the available quantitative data for the isomers of trifluoromethylphenylacetylene.

Property	2-(Trifluoromethyl)phenylacetylene	4-(Trifluoromethyl)phenylacetylene
CAS Number	704-41-6[1]	705-31-7[2][3][4][5]
Molecular Formula	C ₉ H ₅ F ₃ [2]	C ₉ H ₅ F ₃ [2][3][6]
Molecular Weight	170.13 g/mol	170.13 g/mol [2][3][6]
Boiling Point	Not available	78-80 °C at 2 mmHg[2], 58-60 °C at 30 Torr[3]
Density	Not available	1.043 g/mL at 25 °C[2]
Refractive Index	Not available	n _{20/D} 1.4650[2]
Appearance	Not available	Clear colorless to yellow liquid[6][7]
Purity	97%[1]	97%[3][6][7][8]

Experimental Protocols: Synthesis

A general method for the synthesis of substituted phenylacetylenes involves the Sonogashira coupling reaction. A more classical approach involves the dehydrohalogenation of a suitable dihalo-precursor. Below is a generalized workflow for the synthesis of a (trifluoromethyl)phenylacetylene.



General Synthetic Workflow

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Figure 2: General Synthetic Workflow

Example Synthesis of 2-(Trifluoromethyl)phenylacetylene

While a detailed experimental protocol for the synthesis of 2-(trifluoromethyl)phenylacetylene was not found in the provided search results, a general procedure can be inferred from the synthesis of similar compounds. The synthesis of poly[[o-(trifluoromethyl)phenyl]acetylene] implies the prior synthesis of the monomer, [o-(trifluoromethyl)phenyl]acetylene.[9][10] A plausible route would be a Sonogashira coupling of 1-iodo-2-(trifluoromethyl)benzene with a protected acetylene, followed by deprotection.

Applications in Research and Development

(Trifluoromethyl)phenylacetylenes are valuable building blocks in organic synthesis.[8] The trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these compounds of great interest in medicinal chemistry and materials science.[8] They are utilized in:

- Click Chemistry: The terminal alkyne functionality allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2]
- Sonogashira Cross-Coupling Reactions: These compounds can be coupled with aryl or vinyl halides to form more complex structures.[8]
- Polymer Synthesis: Polymerization of these monomers can lead to polymers with interesting properties.[9]
- Synthesis of Bioactive Molecules: They serve as precursors in the synthesis of pharmaceutical compounds.[8]

Spectroscopic Analysis

Microwave spectroscopy has been used to analyze the structure of 4-(trifluoromethyl)phenylacetylene.[11] This technique provides detailed information about the molecule's rotational constants, from which its geometry can be precisely determined.[11] Mass spectrometry data is also available for silylated derivatives of 4-(trifluoromethyl)phenylacetylene.[12]

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